IL-17 modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

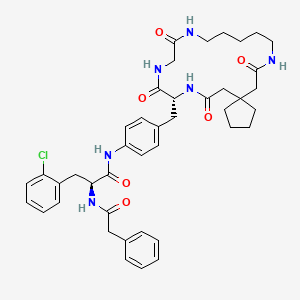

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNEKZTSOZTDI-GPOMZPHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to IL-17A Modulator 2 (CAS 2748749-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IL-17A modulator identified by CAS number 2748749-47-3, referred to herein as IL-17A Modulator 2. This document delves into its fundamental properties, biological activity, and the methodologies used for its characterization, offering valuable insights for professionals engaged in immunology and drug discovery.

Core Compound Data

IL-17A Modulator 2 is a small molecule inhibitor of Interleukin-17A (IL-17A) activity.[1] Its development is detailed in the patent WO2021239743A1, where it is listed as "example 27".[1]

| Property | Value | Source |

| CAS Number | 2748749-47-3 | MedChemExpress |

| Molecular Formula | C33H31N5O5 | MedChemExpress |

| Molecular Weight | 577.63 g/mol | MedChemExpress |

| Biological Target | Interleukin-17A (IL-17A) | MedChemExpress[1] |

| Biological Activity (pIC50) | 8.3 | MedChemExpress[1] |

Mechanism of Action and IL-17 Signaling Pathway

IL-17A is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells. It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The binding of dimeric IL-17A to its cell surface receptor complex, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade. This cascade involves the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors such as NF-κB and C/EBP, as well as the MAPK pathway. This signaling ultimately leads to the production of various pro-inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases.

IL-17A Modulator 2 functions by inhibiting the biological action of IL-17A.[1] While the precise binding site on IL-17A is not explicitly detailed in the public domain, small molecule inhibitors of the IL-17A/IL-17RA interaction typically bind to a pocket on the IL-17A dimer, thereby preventing its association with the IL-17RA receptor. This allosteric inhibition blocks the initiation of the downstream inflammatory signaling cascade.

Experimental Protocols

The primary biological activity of IL-17A Modulator 2 was determined using a competitive binding assay, as inferred from commercially available inhibitor screening kits for the IL-17A/IL-17RA interaction. The following is a representative protocol based on such assays.

IL-17A/IL-17RA Competitive Binding Assay (Chemiluminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of IL-17A Modulator 2 by measuring its ability to disrupt the interaction between IL-17A and its receptor, IL-17RA.

Materials:

-

96-well plate coated with recombinant human IL-17A

-

Recombinant human biotinylated IL-17RA

-

IL-17A Modulator 2 (CAS 2748749-47-3)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent substrate

-

Assay buffer and wash buffer

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of IL-17A Modulator 2 is prepared in assay buffer. A vehicle control (e.g., DMSO) is also included.

-

Binding Reaction: The coated and blocked 96-well plate is incubated with the various concentrations of IL-17A Modulator 2, followed by the addition of a fixed concentration of biotinylated IL-17RA. The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove unbound reagents.

-

Detection: Streptavidin-HRP is added to each well and incubated. This binds to the biotinylated IL-17RA that is bound to the IL-17A on the plate.

-

Substrate Addition: After another wash step, the chemiluminescent substrate is added to each well.

-

Data Acquisition: The chemiluminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the log concentration of the modulator. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then converted to a pIC50 value (-log(IC50)).

Quantitative Data Summary

The primary quantitative data available for IL-17A Modulator 2 is its pIC50 value, which indicates high potency in inhibiting the IL-17A pathway.

| Parameter | Value | Description |

| pIC50 | 8.3 | The negative logarithm of the half-maximal inhibitory concentration (IC50) for the inhibition of IL-17A activity. A higher value indicates greater potency. |

Further quantitative data, such as detailed dose-response curves, kinetic parameters (kon, koff), and data from cell-based functional assays, are not publicly available at this time but would be critical for a full characterization of this compound.

Conclusion

IL-17A Modulator 2 (CAS 2748749-47-3) is a potent small molecule inhibitor of the IL-17A signaling pathway. Its high pIC50 value suggests significant potential for therapeutic applications in IL-17A-mediated inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound based on available data. Further research, including detailed mechanistic studies and in vivo efficacy and safety assessments, will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Two Investigational IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and biological activity of two distinct small molecule modulators of Interleukin-17 (IL-17), a key cytokine implicated in various autoimmune and inflammatory diseases. The information is curated for researchers and professionals involved in drug discovery and development.

Core Compounds Overview

This guide focuses on two compounds, each referred to as "IL-17 Modulator 2" in various commercial contexts, highlighting the need for precise identification based on their patent and compound numbers.

-

IL-17A Modulator-2 (Example 27): A potent IL-17A modulator originating from patent WO2021239743A1.

-

This compound (Compound 159): An orally active modulator of IL-17 from patent US9284283B2, noted for its effects on downstream inflammatory mediators.

Chemical Structure and Properties

A clear understanding of the chemical structure is fundamental to understanding the mechanism of action and developing structure-activity relationships.

IL-17A Modulator-2 (Example 27 from WO2021239743A1)

-

Chemical Name: N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-((4-oxo-3,4-dihydro-5H-imidazo[5,1-b]quinazolin-5-yl)methyl)benzamide

-

CAS Number: 2748749-47-3

-

Molecular Formula: C₃₃H₃₁N₅O₅

-

Molecular Weight: 577.63 g/mol

Table 1: Physicochemical Properties of IL-17A Modulator-2 (Example 27)

| Property | Value |

| Molecular Formula | C₃₃H₃₁N₅O₅ |

| Molecular Weight | 577.63 |

| CAS Number | 2748749-47-3 |

| pIC₅₀ | 8.3[1] |

This compound (Compound 159 from US9284283B2)

-

Chemical Name: (S)-N-(4-cyanophenyl)-3-(1-(3-(2-hydroxypropan-2-yl)benzoyl)piperidin-2-yl)propanamide

-

CAS Number: 1449208-36-9

Table 2: Physicochemical and Biological Properties of this compound (Compound 159)

| Property | Value/Observation |

| CAS Number | 1449208-36-9 |

| Biological Activity | Significantly reduces IL-6, IFN-γ, and edema[2][3] |

| Activity Profile | Orally active modulator of IL-17[2][3] |

Synthesis Protocols

The synthesis of these modulators involves multi-step chemical processes as detailed in their respective patents.

Synthesis of IL-17A Modulator-2 (Example 27)

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-((4-oxo-3,4-dihydro-5H-imidazo[5,1-b]quinazolin-5-yl)methyl)benzamide is described in patent WO2021239743A1. The general synthetic strategy involves the coupling of key intermediates, likely a substituted benzamide (B126) and a quinazolinone moiety. Researchers should refer to "Example 27" within the experimental section of patent WO2021239743A1 for a detailed, step-by-step protocol.

Synthesis of this compound (Compound 159)

The synthesis of (S)-N-(4-cyanophenyl)-3-(1-(3-(2-hydroxypropan-2-yl)benzoyl)piperidin-2-yl)propanamide is detailed in patent US9284283B2. The synthesis likely involves the acylation of a piperidine (B6355638) derivative followed by amidation. For the precise, step-by-step synthesis protocol, refer to the experimental section for "Compound 159" in patent US9284283B2.

IL-17 Signaling Pathway and Mechanism of Action

IL-17A, a key pro-inflammatory cytokine, signals through a receptor complex of IL-17RA and IL-17RC. This interaction recruits the adaptor protein Act1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. These pathways ultimately drive the expression of various inflammatory mediators such as cytokines (e.g., IL-6) and chemokines. Small molecule modulators of IL-17 aim to disrupt the initial protein-protein interaction between IL-17A and its receptor, thereby inhibiting the downstream inflammatory signaling.

Caption: IL-17 Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of IL-17 modulators.

pIC₅₀ Determination for IL-17A Modulators

The pIC₅₀ value, representing the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), is a standard measure of antagonist potency.

Objective: To determine the potency of an IL-17A modulator in inhibiting the IL-17A-induced cellular response.

General Protocol Outline:

-

Cell Culture: Utilize a cell line responsive to IL-17A, such as human dermal fibroblasts or keratinocytes.

-

Stimulation: Treat the cells with a fixed concentration of recombinant human IL-17A.

-

Inhibitor Treatment: Concurrently treat the cells with a serial dilution of the IL-17 modulator.

-

Endpoint Measurement: After a suitable incubation period, measure the level of a downstream inflammatory mediator, typically IL-6 or IL-8, in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the concentration of the inflammatory mediator against the logarithm of the modulator concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is then calculated as -log(IC₅₀).

Caption: Workflow for pIC₅₀ Determination.

IL-6 and IFN-γ Secretion Assay

This assay is designed to assess the in vivo or ex vivo efficacy of an IL-17 modulator in reducing the production of key inflammatory cytokines.

Objective: To measure the effect of an IL-17 modulator on IL-6 and IFN-γ levels in a relevant biological system.

General Protocol Outline (Ex Vivo Whole Blood Assay):

-

Blood Collection: Collect whole blood from healthy donors or relevant animal models.

-

Stimulation: Stimulate the whole blood with a pro-inflammatory agent known to induce IL-17, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.

-

Inhibitor Treatment: Concurrently treat the stimulated blood samples with various concentrations of the IL-17 modulator.

-

Incubation: Incubate the samples for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cytokine Measurement: Quantify the levels of IL-6 and IFN-γ in the plasma using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Compare the cytokine levels in the modulator-treated samples to the vehicle-treated controls to determine the percentage of inhibition.

Caption: Workflow for IL-6 and IFN-γ Reduction Assay.

References

An In-depth Technical Guide to the IL-17 Modulator Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of key interleukin-17 (IL-17) modulators. The focus is on the molecular interactions that underpin their therapeutic efficacy in a range of inflammatory and autoimmune diseases. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction to IL-17 and its Role in Inflammation

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A is the hallmark cytokine of the T helper 17 (Th17) cell lineage and exerts its effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][3] This binding event initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4][5] Given its central role in inflammation, the IL-17 pathway has become a prime target for therapeutic intervention.

IL-17 Modulators: Targeting the Cytokine and its Receptor

A new class of biologic drugs, known as IL-17 modulators, has been developed to specifically inhibit the IL-17 signaling pathway. These modulators primarily fall into two categories: monoclonal antibodies that directly target the IL-17A cytokine and those that block its receptor, IL-17RA. This guide will focus on three prominent examples:

-

Secukinumab (Cosentyx®): A fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[1]

-

Ixekizumab (Taltz®): A humanized IgG4 monoclonal antibody that also specifically targets IL-17A with high affinity.[6][7]

-

Brodalumab (Siliq®): A fully human monoclonal IgG2 antibody that targets the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[8][9]

Quantitative Binding Data

The efficacy of these modulators is intrinsically linked to their binding affinity and kinetics for their respective targets. The following tables summarize the available quantitative data for secukinumab, ixekizumab, and brodalumab.

| Modulator | Target | Binding Affinity (KD) | Association Rate (kon / ka) | Dissociation Rate (koff / kd) | Method | Reference |

| Secukinumab | IL-17A | 0.12 nM | Not Reported | Not Reported | Not Reported | [10] |

| Ixekizumab | Human IL-17A | 1.8 pM | Not Reported | Not Reported | SPR | [6] |

| Cynomolgus Monkey IL-17A | 0.8 pM | Not Reported | Not Reported | SPR | [6] | |

| Brodalumab | Human IL-17RA | 239 pM | 2.60 x 105 M-1s-1 | 6.22 x 10-5 s-1 | Not Specified | [11] |

Table 1: Summary of Binding Affinity and Kinetics.

| Modulator | Target | IC50 | Assay | Reference |

| Secukinumab | IL-17A binding to IL-17RA | 0.51 nM | ELISA | [12] |

| Brodalumab | IL-17A induced IL-6 release from human dermal fibroblasts | 0.03 µg/mL | Cell-based assay | [11] |

Table 2: Functional Inhibition Data.

Target Binding Site and Structural Basis of Interaction

The precise location and nature of the binding between IL-17 modulators and their targets are critical for understanding their mechanism of action.

Secukinumab and Ixekizumab Binding to IL-17A

Both secukinumab and ixekizumab target the IL-17A homodimer. Structural and epitope mapping studies have revealed key aspects of their binding:

-

Secukinumab: The binding epitope of secukinumab on IL-17A significantly overlaps with the binding site for its receptor, IL-17RA.[13] This direct competition for the receptor binding site is the primary mechanism of neutralization. The epitope spans both monomers of the IL-17A dimer.[13]

-

Ixekizumab: While also binding to IL-17A, the epitope for ixekizumab has a larger portion that lies outside the direct IL-17RA binding region compared to secukinumab.[13] Despite this, it effectively blocks the interaction between IL-17A and its receptor.[6] Unlike secukinumab, ixekizumab primarily binds to one of the monomers within the IL-17A dimer.[13]

Brodalumab Binding to IL-17RA

Brodalumab's mechanism is distinct as it targets the IL-17RA subunit of the receptor complex.[8][9] By binding to IL-17RA, brodalumab prevents multiple IL-17 family members that utilize this receptor subunit from initiating their signaling cascades.[8] While a crystal structure of the brodalumab-IL-17RA complex is not publicly available, its high-affinity binding effectively blocks the downstream inflammatory effects mediated by IL-17A, IL-17F, and IL-17C.[8][11]

Experimental Protocols

The characterization of IL-17 modulators relies on a suite of biophysical and cell-based assays. The following sections provide an overview of the methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of an IL-17 modulator to its target.

General Protocol:

-

Immobilization: The ligand (e.g., IL-17A or IL-17RA) is immobilized on the surface of a sensor chip.

-

Association: The analyte (e.g., secukinumab, ixekizumab, or brodalumab) is flowed over the sensor surface at various concentrations. The binding is measured as a change in the refractive index, which is proportional to the mass accumulating on the surface.

-

Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the immobilized ligand.

-

Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 binding model) to calculate kon, koff, and KD.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Inhibition

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Objective: To determine the binding of an IL-17 modulator to its target or its ability to inhibit the IL-17A/IL-17RA interaction.

General Protocol for Inhibition ELISA:

-

Coating: A 96-well microplate is coated with recombinant human IL-17RA.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin).

-

Incubation: A constant concentration of biotinylated IL-17A is pre-incubated with serial dilutions of the IL-17 modulator (e.g., secukinumab or ixekizumab) and then added to the wells.

-

Detection: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated IL-17A captured by the immobilized IL-17RA.

-

Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.

-

Measurement: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Cell-Based Neutralization Assay

Cell-based assays are crucial for determining the functional potency of IL-17 modulators in a more physiologically relevant context.

Objective: To measure the ability of an IL-17 modulator to inhibit IL-17A-induced cellular responses, such as the production of downstream cytokines or chemokines.

General Protocol:

-

Cell Culture: A cell line responsive to IL-17A (e.g., human dermal fibroblasts or keratinocytes) is cultured in a multi-well plate.

-

Treatment: The cells are treated with serial dilutions of the IL-17 modulator (secukinumab, ixekizumab, or brodalumab) for a defined pre-incubation period.

-

Stimulation: The cells are then stimulated with a fixed concentration of recombinant human IL-17A.

-

Incubation: The plate is incubated to allow for the cellular response (e.g., production and secretion of IL-6 or CXCL1/GRO-α).

-

Quantification: The concentration of the downstream cytokine/chemokine in the cell culture supernatant is quantified using a specific ELISA.

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is determined.

Signaling Pathways and Visualization

Understanding the signaling cascade initiated by IL-17 is fundamental to appreciating the mechanism of action of its modulators.

The IL-17 Signaling Pathway

Upon binding of IL-17A to the IL-17RA/IL-17RC complex, a series of intracellular events are triggered. The adaptor protein Act1 is recruited to the receptor complex, which in turn recruits TRAF6 (TNF receptor-associated factor 6).[4][5] This leads to the activation of downstream signaling pathways, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[4][5] The activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides, which collectively drive the inflammatory response.[1][4]

IL-17 Signaling Pathway and Points of Intervention.

Experimental Workflow for Modulator Characterization

The process of characterizing an IL-17 modulator involves a logical progression of experiments to assess its binding and functional properties.

Workflow for IL-17 Modulator Characterization.

Logical Relationship of Modulator Action

The therapeutic effect of IL-17 modulators is a direct consequence of their ability to disrupt the interaction between IL-17A and its receptor, thereby inhibiting the downstream inflammatory cascade.

References

- 1. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]

- 8. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pmda.go.jp [pmda.go.jp]

- 13. Structural Basis for How Biologic Medicines Bind their Targets in Psoriasis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity of IL-17 Modulators for IL-17A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of interleukin-17 (IL-17) modulators with a focus on their selectivity for the IL-17A isoform. The document outlines the mechanisms of action of key therapeutic antibodies, presents their comparative binding affinities, and details the experimental protocols used to characterize these interactions. Visualizations of the IL-17 signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.

Introduction to IL-17A and Its Role in Inflammation

Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced primarily by T helper 17 (Th17) cells, IL-17A stimulates the release of other pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils and other immune cells to the site of inflammation.[2][3] This cascade amplifies the inflammatory response, contributing to tissue damage. Given its central role in these pathologies, IL-17A has become a key target for therapeutic intervention.

Mechanisms of Action of IL-17A Modulators

IL-17A modulators primarily consist of monoclonal antibodies designed to specifically target either the IL-17A cytokine itself or its receptor, IL-17RA.[4] This targeted approach aims to neutralize the biological activity of IL-17A and disrupt the downstream inflammatory cascade.

Direct IL-17A Inhibitors:

-

Secukinumab (Cosentyx®): A recombinant, high-affinity, fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[5][6] By directly binding to the IL-17A cytokine, secukinumab prevents it from interacting with its receptor.[5]

-

Ixekizumab (Taltz®): A humanized IgG4 monoclonal antibody that specifically binds to IL-17A with high affinity, thereby neutralizing its pro-inflammatory activity.[7]

-

Bimekizumab (Bimzelx®): A humanized IgG1 monoclonal antibody that dually inhibits both IL-17A and IL-17F, another pro-inflammatory cytokine in the IL-17 family.[8]

-

Netakimab (Efleira®): A humanized IgG1 anti-IL-17 monoclonal antibody.[9][10]

IL-17 Receptor Antagonist:

-

Brodalumab (Siliq®/Kyntheum®): A fully human monoclonal IgG2 antibody that binds with high affinity to the human IL-17 receptor A (IL-17RA).[11][12] By blocking the receptor, brodalumab inhibits the signaling of multiple IL-17 family members that utilize this receptor subunit, including IL-17A, IL-17F, IL-17C, and IL-17E.[12]

Data Presentation: Comparative Binding Affinities

The selectivity and potency of IL-17 modulators are quantitatively assessed by their binding affinities to their respective targets. The equilibrium dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity.

| Modulator | Target | Binding Affinity (Kd) | Method |

| Ixekizumab | IL-17A | ~1.8 pM | Surface Plasmon Resonance (SPR) |

| Bimekizumab | IL-17A | Equivalent to Ixekizumab | Surface Plasmon Resonance (SPR)[7] |

| IL-17F | - | ||

| Netakimab | IL-17A | <1.0 x 10-11 M (<10 pM) | Bio-Layer Interferometry (BLI)[9] |

| Secukinumab | IL-17A | High Affinity (less potent than Ixekizumab and Bimekizumab) | Comparative preclinical studies[7] |

| Brodalumab | IL-17RA | 239 pM | Not specified[11] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

IL-17A Signaling Pathway

The following diagram illustrates the signaling cascade initiated by IL-17A binding to its receptor complex, leading to the production of pro-inflammatory mediators.

Caption: IL-17A signaling pathway.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity

This diagram outlines the typical workflow for determining the binding kinetics of an anti-IL-17A antibody using SPR.

Caption: SPR workflow for binding affinity.

Experimental Workflow: Cell-Based Functional Assay

The following diagram illustrates the process of a cell-based assay to measure the functional inhibition of IL-17A signaling.

Caption: Cell-based functional assay workflow.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_d_) of an anti-IL-17A monoclonal antibody.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Anti-human IgG (Fc) antibody

-

Anti-IL-17A monoclonal antibody (ligand)

-

Recombinant human IL-17A (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Methodology:

-

Surface Preparation:

-

Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the anti-human IgG (Fc) antibody to the activated surface.

-

Deactivate excess reactive groups with 1 M ethanolamine-HCl.

-

-

Ligand Capture:

-

Inject the anti-IL-17A monoclonal antibody over the sensor surface to allow its capture by the immobilized anti-human IgG.

-

-

Analyte Binding (Association):

-

Inject a series of concentrations of recombinant human IL-17A in running buffer over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.

-

-

Dissociation:

-

Flow running buffer over the sensor surface for an extended period (e.g., 600 seconds) to monitor the dissociation of the IL-17A from the captured antibody.

-

-

Regeneration:

-

Inject the regeneration solution to remove the captured antibody and bound analyte, preparing the surface for the next cycle.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on_, k_off_) and calculate the K_d_ (k_off_/k_on_).

-

Cell-Based Functional Assay for IL-17A Inhibition (IL-8 Release)

Objective: To measure the ability of an IL-17A modulator to inhibit IL-17A-induced IL-8 production in a relevant cell line.[13]

Materials:

-

Human dermal fibroblasts or another IL-17A responsive cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

IL-17A modulator (test article) and isotype control antibody

-

96-well cell culture plates

-

Human IL-8 ELISA kit

Methodology:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the IL-17A modulator and the isotype control antibody in cell culture medium.

-

Remove the overnight culture medium from the cells and add the diluted antibodies.

-

Pre-incubate the cells with the antibodies for 1 hour at 37°C.

-

-

IL-17A Stimulation:

-

Add recombinant human IL-17A to each well to a final concentration known to induce a submaximal IL-8 response (e.g., 50 ng/mL).[13]

-

Include wells with cells and IL-17A only (positive control) and cells in medium only (negative control).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C and 5% CO2.[13]

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

IL-8 Quantification:

-

Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of IL-8 release for each concentration of the IL-17A modulator compared to the positive control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the modulator concentration and fitting the data to a four-parameter logistic curve.

-

Conclusion

The development of monoclonal antibodies that selectively target IL-17A has revolutionized the treatment of several inflammatory diseases. Modulators such as secukinumab, ixekizumab, and netakimab directly neutralize IL-17A, while bimekizumab offers dual inhibition of IL-17A and IL-17F. Brodalumab provides a broader blockade of the IL-17 pathway by targeting the common receptor subunit, IL-17RA. The high binding affinities of these biologics underscore their potency. The provided experimental protocols offer a framework for the continued evaluation and development of novel IL-17 modulators, which hold significant promise for patients with immune-mediated inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Netakimab? [synapse.patsnap.com]

- 3. IL-17A Polyclonal Antibody (30754-1-AP) [thermofisher.com]

- 4. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]

- 5. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Modeling of Secukinumab in Patients With Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-17RA blockade by brodalumab decreases inflammatory pathways in hidradenitis suppurativa skin and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Population pharmacokinetics of brodalumab in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skintherapyletter.com [skintherapyletter.com]

- 13. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of IL-17 Modulation in Autoimmune Disease Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the role of Interleukin-17 (IL-17) modulation in preclinical autoimmune disease models. It details the underlying signaling pathways, summarizes key quantitative data from various models, outlines common experimental protocols, and provides visual representations of complex processes to facilitate understanding.

Introduction: The Rationale for Targeting IL-17 in Autoimmunity

Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines, with IL-17A being the most extensively studied member.[1][2] Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17 plays a critical role in host defense against extracellular pathogens.[3][4][5] However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[5][6][7][8]

IL-17 exerts its effects by acting on a wide range of cell types, such as keratinocytes, fibroblasts, endothelial cells, and neutrophils.[9][10] This stimulation leads to the production of other pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively amplify the inflammatory cascade, promote tissue damage, and contribute to the clinical manifestations of autoimmune diseases.[8][9][11]

The central role of the IL-23/IL-17 axis in driving autoimmunity has made it a prime target for therapeutic intervention.[9][11] IL-23 is crucial for the expansion and maintenance of pathogenic Th17 cells.[3][12][13] Consequently, agents that modulate this pathway, by either neutralizing IL-17 or its receptor, have emerged as a promising class of therapeutics.[6][14] This guide focuses on the preclinical evidence from various animal models that underpins the rationale for IL-17 modulation as a therapeutic strategy.

The IL-17 Signaling Pathway

IL-17A and IL-17F, which can exist as homodimers or heterodimers, signal through a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[2][10] The binding of IL-17 to its receptor initiates a downstream signaling cascade that is crucial for its pro-inflammatory functions.

The key steps in the canonical pathway are:

-

Ligand Binding: IL-17A binds to the IL-17RA/IL-17RC receptor complex.[10]

-

Act1 Recruitment: This binding leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[15][16]

-

TRAF6 Ubiquitination: Act1, an E3 ubiquitin ligase, ubiquitinates TNF receptor-associated factor 6 (TRAF6).[15][16]

-

Downstream Activation: This event triggers the activation of several downstream pathways, including:

-

NF-κB (Nuclear Factor kappa-B): Leads to the transcription of various pro-inflammatory genes.[10]

-

MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2 and p38, which are involved in gene expression and mRNA stability.[10]

-

C/EBPs (CCAAT/enhancer-binding proteins): Transcription factors that regulate the expression of inflammatory mediators like IL-6 and G-CSF.[10]

-

This signaling cascade results in the expression of numerous genes that drive inflammation and tissue remodeling.

Caption: IL-17 Receptor Signaling Cascade.

Role of IL-17 Modulation in Specific Autoimmune Disease Models

The pathogenic role of IL-17 has been extensively validated in various animal models of autoimmune diseases. Therapeutic modulation, typically through neutralizing antibodies or receptor blockade, has demonstrated significant efficacy in these preclinical settings.

Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis

EAE is the most widely used animal model for studying the immunopathology of MS.[15] The IL-23/IL-17 axis is crucial for EAE development, with Th17 cells playing a key role in mediating inflammation in the central nervous system (CNS).[13][15][17]

-

Key Findings:

-

Mice deficient in IL-17 or its receptor (IL-17RA) show substantially reduced EAE severity.[7][15]

-

Therapeutic neutralization of IL-17A with monoclonal antibodies or a soluble IL-17 receptor fusion protein ameliorates clinical symptoms of EAE, even when administered after disease onset.[7][12]

-

Blocking the IL-17 pathway specifically in astrocytes, a key CNS cell type, effectively inhibits EAE progression by suppressing the expression of Th17-related chemokines and reducing inflammatory cell infiltration into the CNS.[17]

-

Dual inhibition of IL-17 and IL-23 has been shown to be more effective at reducing EAE disease severity than targeting either cytokine alone.[18]

-

| Parameter | Control Group (EAE) | Anti-IL-17 Treatment (EAE) | Reference |

| Mean Max Clinical Score | ~3.5 - 4.0 | ~1.5 - 2.0 | [12][19] |

| CNS Inflammatory Infiltrate | High (T-cells, Neutrophils) | Significantly Reduced | [17] |

| Th17 Cell Percentage in CNS | Elevated | Significantly Reduced | [17][20] |

| Chemokine Expression (e.g., CXCL1) | Upregulated | Suppressed | [17] |

Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis

The CIA model in mice is a widely accepted experimental model for RA.[21] IL-17 is a key cytokine in the inflamed synovium, where it drives inflammation, cartilage degradation, and bone erosion.[11][21]

-

Key Findings:

-

Overexpression of IL-17A in the joints of mice accelerates the onset and enhances the severity of arthritis.[21]

-

Conversely, IL-17-deficient mice or mice treated with IL-17 blocking agents are protected from developing severe arthritis.[7][22]

-

IL-17 stimulates synovial fibroblasts to produce IL-6, IL-8, and matrix metalloproteinases, creating a positive feedback loop that perpetuates joint inflammation and destruction.[11][22]

-

Novel IL-17-neutralizing antibodies have been shown to reduce joint swelling, neutrophil infiltration, and the release of inflammatory cytokines like TNF-α and IL-6 in preclinical RA models.[23]

-

| Parameter | Control Group (CIA) | Anti-IL-17 Treatment (CIA) | Reference |

| Arthritis Severity Score | High | Significantly Reduced | [7][22] |

| Joint Swelling | Severe | Significantly Reduced | [23] |

| Bone Erosion | Prominent | Attenuated | [21] |

| Synovial IL-6 Levels | Elevated | Significantly Reduced | [23] |

Imiquimod-Induced Psoriasiform Dermatitis - Model for Psoriasis

Topical application of imiquimod (B1671794) (IMQ) cream on mouse skin induces a cutaneous inflammation that closely resembles human psoriasis, with a strong dependence on the IL-23/IL-17 axis.[18]

-

Key Findings:

-

IL-17A is a key inflammatory cytokine in psoriasis pathogenesis, acting on keratinocytes to stimulate the production of antimicrobial peptides, chemokines, and other pro-inflammatory cytokines.[9][24]

-

Blockade of IL-17A or IL-17RA is highly effective in clearing psoriatic-like lesions in this model.[9]

-

Inhibition of both IL-17A and IL-17F may decrease inflammation more effectively than blocking IL-17A alone.[9]

-

Treatment with IL-17 inhibitors leads to a rapid normalization of the psoriasis-related gene expression signature in the skin.[9][25]

-

| Parameter | Control Group (IMQ) | Anti-IL-17 Treatment (IMQ) | Reference |

| Ear Thickness (mm) | Increased (~0.4-0.5) | Reduced (~0.2-0.25) | [18] |

| Epidermal Thickening (Acanthosis) | Severe | Markedly Reduced | [18] |

| Skin IL-17A/F mRNA Expression | Highly Upregulated | Normalized | [9] |

| Neutrophil Infiltration | High | Significantly Reduced | [18] |

T-Cell Transfer Colitis - Model for Inflammatory Bowel Disease (IBD)

The role of IL-17 in IBD is complex and appears to be context-dependent, with some studies suggesting a pathogenic role while others indicate a protective function in maintaining mucosal barrier integrity.[26][27] However, in T-cell driven models of colitis, the Th17 pathway is implicated in pathology.

-

Key Findings:

-

In the T-cell transfer model of colitis, combined blockade of both IL-17A and IL-17F was shown to prevent the development of colitis.[26]

-

While anti-IL-17A monotherapy (Secukinumab) was ineffective in clinical trials for Crohn's disease, preclinical data suggests that targeting both IL-17A and IL-17F might be a more viable strategy.[26]

-

Genetic studies have linked IL-17 pathway components to the risk of developing both Ulcerative Colitis (UC) and Crohn's Disease (CD).[27][28]

-

| Parameter | Control Group (Colitis) | Anti-IL-17A/F Treatment | Reference |

| Body Weight Loss | Progressive | Prevented | [26] |

| Histological Score of Colitis | High | Significantly Reduced | [26] |

| Colon Infiltration of T-cells | High | Significantly Reduced | [26] |

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for evaluating the efficacy of IL-17 modulators in preclinical models.

Protocol: Induction and Assessment of EAE

-

Animal Model: C57BL/6 mice (female, 8-12 weeks old).

-

Immunization:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.

-

-

Pertussis Toxin Administration: Administer Pertussis toxin (200-300 ng) intraperitoneally on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeability.

-

Treatment Protocol:

-

Administer the IL-17 modulating agent (e.g., anti-IL-17A mAb, 5-10 mg/kg) or vehicle control via intraperitoneal or subcutaneous injection.

-

Dosing can be prophylactic (starting day 0) or therapeutic (starting after onset of clinical signs, e.g., day 10-12).

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund state.

-

-

Endpoint Analysis (e.g., Day 21-28):

-

Histology: Perfuse mice and collect spinal cords for Hematoxylin and Eosin (H&E) staining to assess inflammatory infiltrates and Luxol Fast Blue (LFB) staining for demyelination.

-

Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to quantify Th17 (CD4+IL-17A+) and other immune cell populations.

-

Gene Expression: Analyze CNS tissue via RT-PCR for expression of inflammatory cytokines and chemokines.

-

Caption: Experimental Workflow for EAE Model.

Protocol: Induction and Assessment of CIA

-

Animal Model: DBA/1 mice (male, 8-10 weeks old).

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of CII in Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment Protocol:

-

Administer the IL-17 modulating agent or vehicle control, typically starting around the time of the booster immunization (e.g., day 18-21) and continuing for 2-3 weeks.

-

-

Clinical Assessment:

-

Monitor mice 3-4 times per week for signs of arthritis, starting from day 21.

-

Score each paw on a 0-4 scale based on erythema and swelling. A total arthritis score per mouse is the sum of scores for all four paws (max score = 16).

-

-

Endpoint Analysis:

-

Histology: Collect hind paws, decalcify, and stain with H&E and Safranin O to assess synovial inflammation, cartilage damage, and bone erosion.

-

Serology: Measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., IL-6) by ELISA.

-

Caption: Experimental Workflow for CIA Model.

Conclusion

Preclinical data from a range of validated animal models provides a robust rationale for the therapeutic targeting of the IL-17 pathway in autoimmune diseases. Modulation of IL-17 signaling, particularly through the neutralization of IL-17A, has consistently demonstrated efficacy in reducing disease severity, limiting tissue damage, and normalizing inflammatory markers in models of multiple sclerosis, rheumatoid arthritis, and psoriasis. While the role in IBD is more nuanced, emerging strategies such as the dual blockade of IL-17A and IL-17F may hold promise. The quantitative data and established protocols outlined in this guide serve as a foundational resource for researchers and drug developers working to advance novel therapies for these complex and debilitating conditions.

References

- 1. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of autoimmune diseases by interleukin (IL)-17 producing regulatory T helper (Th17) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 7. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Frontiers | Role of the IL-23/IL-17 Pathway in Rheumatic Diseases: An Overview [frontiersin.org]

- 12. Therapeutic efficacy of IL-17 neutralization in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CNS-specific therapy for ongoing EAE by silencing IL-17 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Role of IL-2 in the Activation and Expansion of Regulatory T-cells and the Development of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting IL-17 and Th17 Cells in Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]

- 23. Novel antibody Ab-IPL-IL-17 limits disease progression in preclinical models of rheumatoid arthritis | BioWorld [bioworld.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Combined blockade of IL-17A and IL-17F may prevent the development of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study [frontiersin.org]

- 28. Interleukin-17 and inflammatory bowel disease: a 2-sample Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of IL-17 Modulators on Th17 Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Interleukin-17 (IL-17) modulators on the function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1][2][3] IL-17 modulators are a class of therapeutic agents designed to interfere with the IL-17 signaling pathway, thereby mitigating the inflammatory response.[1] This guide will focus on a representative small molecule modulator that targets the master transcription factor of Th17 cells, Retinoic acid receptor-related orphan receptor gamma t (RORγt), as a prime example of an "IL-17 modulator."[4][5][6]

Core Mechanism of Action: Targeting the Th17 Master Regulator

The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt.[4][5] RORγt is essential for the expression of the IL17A and IL17F genes.[2][7] Small molecule inhibitors of RORγt act as inverse agonists, binding to the ligand-binding domain of the RORγt protein.[4] This binding event displaces co-activator proteins and can lead to the recruitment of co-repressors, ultimately down-regulating the transcription of RORγt target genes, including IL17A and IL23R.[4] By inhibiting RORγt, these modulators effectively suppress the pro-inflammatory functions of Th17 cells.[4][5]

Quantitative Effects of IL-17 Modulators on Th17 Cell Function

The following tables summarize the quantitative effects of representative IL-17 modulators on Th17 cell cytokine production.

Table 1: Effect of a RORγt Inverse Agonist on Cytokine Production in Polarized Human T-cells

| Cytokine | Treatment Condition | Fold Change vs. Control | Reference |

| IL-17A | RORγt Inverse Agonist | Significant Reduction | [4] |

| IL-22 | RORγt Inverse Agonist | No Significant Change | [4] |

Table 2: Differential Regulation of IL-17A and IL-17F by Pro-inflammatory Mediators

| Cytokine | Treatment Condition | Effect on Expression | Reference |

| IL-17A | PGE2 + IL-23 + IL-1β | Synergistic Increase | [8] |

| IL-17F | IL-23 + IL-1β | Preferential Induction | [8] |

| IL-17F | PGE2 + IL-23 + IL-1β | No Enhancement | [8] |

Table 3: Synergistic Effects of IL-17A/F with TNFα on Cytokine Production in Rheumatoid Arthritis Synoviocytes

| Secreted Cytokine | Treatment Condition | Fold Increase vs. Control | Reference |

| IL-6 | IL-17A + TNFα | Synergistic Increase | [9] |

| IL-8 | IL-17A + TNFα | Synergistic Increase | [9] |

| IL-6 | IL-17F + TNFα | Synergistic Increase | [9] |

| IL-8 | IL-17F + TNFα | Synergistic Increase | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by RORγt modulators and a typical experimental workflow for their evaluation.

Caption: IL-17 signaling pathway in Th17 cells and the inhibitory action of a RORγt modulator.

Caption: Experimental workflow for assessing the effect of an IL-17 modulator on Th17 cell function.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of IL-17 modulators.

Human Th17 Cell Differentiation and Treatment

Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the effect of an IL-17 modulator.

Materials:

-

Ficoll-Paque PLUS

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

-

Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human TGF-β, IL-6, IL-1β, and IL-23

-

IL-17 modulator of interest

-

Vehicle control (e.g., DMSO)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium.

-

Activate the T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

-

To induce Th17 differentiation, add the following cytokines to the culture medium: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL).

-

Add the IL-17 modulator at various concentrations to the experimental wells. Include a vehicle control.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3 to 5 days.

-

After incubation, harvest the cells and supernatant for downstream analysis.

Cytokine Production Analysis by ELISA

Objective: To quantify the concentration of secreted IL-17A and IL-17F in the cell culture supernatant.

Materials:

-

IL-17A and IL-17F ELISA kits

-

Cell culture supernatants from the Th17 differentiation assay

-

Microplate reader

Protocol:

-

Centrifuge the cell cultures and collect the supernatant.

-

Perform the ELISA for IL-17A and IL-17F according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Incubate, then wash the plate.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

Intracellular Cytokine Staining and Flow Cytometry

Objective: To determine the frequency of IL-17-producing cells within the cultured T cell population.

Materials:

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A or Monensin

-

Fixation/Permeabilization solution

-

Fluorochrome-conjugated antibodies against CD4, IL-17A, and IL-17F

-

Flow cytometer

Protocol:

-

Restimulate the cultured T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.

-

Harvest and wash the cells.

-

Stain for the surface marker CD4.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for intracellular IL-17A and IL-17F with fluorochrome-conjugated antibodies.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17A and/or IL-17F.

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

Objective: To measure the mRNA expression levels of key Th17-related genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for RORC (encoding RORγt), IL17A, IL17F, and a housekeeping gene (e.g., ACTB or GAPDH)

-

Real-time PCR system

Protocol:

-

Harvest the cultured T cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the modulator-treated and vehicle-treated cells, normalized to the housekeeping gene.

Conclusion

The modulation of Th17 cell function through targeting key molecules in the IL-17 signaling pathway, such as RORγt, represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel IL-17 modulators. A thorough understanding of the molecular mechanisms and the use of robust in vitro assays are crucial for the successful development of these targeted therapies.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. Targeting IL-17 and Th17 Cells in Rheumatoid Arthritis | Musculoskeletal Key [musculoskeletalkey.com]

- 3. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The IL17A and IL17F loci have divergent histone modifications and are differentially regulated by prostaglandin E2 in Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Additive or Synergistic Interactions Between IL-17A or IL-17F and TNF or IL-1β Depend on the Cell Type - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Patented IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent landscape for Interleukin-17 (IL-17) modulators, with a focus on the core scientific and technical disclosures. The information presented is curated from a selection of key patents and review articles, offering insights into the different classes of molecules being developed, their quantitative biological activity, the experimental protocols used for their characterization, and the underlying signaling pathways they target.

Introduction to IL-17 Modulation

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4][5][6] As a result, the IL-17 signaling pathway has become a major target for therapeutic intervention. While monoclonal antibodies (mAbs) targeting the IL-17 pathway have been successfully developed and approved for clinical use, there is a significant and ongoing effort to discover and patent small molecule, peptide, and macrocyclic modulators that offer potential advantages such as oral bioavailability and improved tissue penetration.[1][2][3][4][5][6] This guide delves into the patented technologies underpinning these next-generation IL-17 modulators.

Core Target and Signaling Pathway

The primary strategy for IL-17 modulation described in the patent literature is the inhibition of the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1][2] IL-17A, which can exist as a homodimer or a heterodimer with IL-17F, binds to a receptor complex composed of IL-17RA and IL-17RC.[2][7] This binding event initiates a downstream signaling cascade that involves the recruitment of adaptor proteins like Act1 and the activation of transcription factors such as NF-κB and C/EBPβ, leading to the production of pro-inflammatory cytokines and chemokines.[7][8]

Caption: Simplified IL-17A signaling pathway.

Patented Modulator Classes and Quantitative Data

The patent literature reveals a diverse range of chemical entities designed to modulate IL-17 activity. These can be broadly categorized into peptides, macrocycles, and small molecules. Below is a summary of representative data from various patent disclosures and reviews.

Small Molecule IL-17A Modulators

Small molecules are a major focus of current research due to their potential for oral administration.[1][4] Several pharmaceutical companies have active patent filings in this area.

| Assignee | Compound Class | Example Compound(s) | Assay Type | Potency (IC50) | Reference |

| Leo Pharma A/S | Imidazotriazine Derivatives | Exemplified Compound | HEK-Blue SEAP Reporter | 3.6 nM | WO 2024115662[9] |

| UCB Biopharma Sprl | Spirocyclic 2-oxoindoline | General Structure 3 | IL-17/IL-17RA PPI | - | Patent Application[2] |

| Hitgen Inc. | (Benzimidazole)oxypyrrolidines | Compounds 41, 42 | Not Specified | 0.01–1.0 μM | Patent Application[3] |

| Eli Lilly | Not Specified | LY3509754 | Not Specified | Phase I (suspended) | ClinicalTrials.gov[3] |

| Dice Molecules | Not Specified | S011806 | Not Specified | Phase I | ClinicalTrials.gov[3] |

Peptide and Macrocyclic IL-17A Modulators

Peptides and macrocycles represent another important class of IL-17 modulators, often identified through advanced screening technologies like DNA-encoded libraries.

| Assignee | Compound Class | Example Compound(s) | Assay Type | Potency | Reference |

| Pfizer | Macrocycle | Compound 3 | SPR | Kd < 200 nM | Scientific Reports[3] |

| Compound 3 | FRET | IC50 < 35 nM | Scientific Reports[3] | ||

| Compound 3 | Keratinocyte (IL-8) | IC50 < 540 nM | Scientific Reports[3] | ||

| Ensemble Therapeutics | Macrocycles / Linear Peptides | General Structures | Not Specified | - | Patent Applications[1] |

| Undisclosed | Peptide | DLSAVCWAFPWDPECH | IL-17A Binding | High Affinity | US11236129B2[7] |

Key Experimental Protocols

The validation and characterization of novel IL-17 modulators rely on a suite of standardized in vitro and cell-based assays. Below are detailed methodologies for some of the most frequently cited experimental protocols in the patent literature.

HEK-Blue™ IL-17 Reporter Assay

This is a widely used cell-based assay to quantify the activity of IL-17 modulators.

Principle: HEK-293 cells are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the IL-17 pathway leads to SEAP production, which can be measured colorimetrically.

Methodology:

-

Cell Plating: HEK-Blue™ IL-17 cells are plated in 96-well plates.

-

Compound Incubation: Test compounds (potential IL-17 modulators) are added to the wells at various concentrations and pre-incubated.

-

Stimulation: Recombinant human IL-17A is added to the wells to stimulate the IL-17 signaling pathway.

-

Incubation: The plates are incubated to allow for cell signaling and SEAP expression.

-

Detection: A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell supernatant.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify SEAP activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the IL-17A-induced SEAP activity.[9]

Caption: Workflow for the HEK-Blue™ IL-17 Reporter Assay.

Competition ELISA for IL-17A/IL-17RA Binding

This is a biochemical assay to assess the ability of a compound to directly inhibit the interaction between IL-17A and its receptor.

Principle: An ELISA plate is coated with recombinant IL-17A. Biotinylated IL-17RA is then added in the presence of a test compound. The amount of IL-17RA that binds to the plate is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

Methodology:

-

Coating: A high-binding 96-well plate is coated with recombinant human IL-17A.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Competition: A mixture of the test compound and biotinylated recombinant human IL-17RA is added to the wells.

-

Incubation: The plate is incubated to allow binding to occur.

-

Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: After another wash, a colorimetric HRP substrate (e.g., TMB) is added.

-

Measurement: The reaction is stopped, and the absorbance is read. A decrease in signal compared to the control (no compound) indicates inhibition of the IL-17A/IL-17RA interaction.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between a modulator and its target.

Principle: One of the binding partners (e.g., IL-17A) is immobilized on a sensor chip. The other partner (the modulator) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

Methodology:

-

Immobilization: Recombinant IL-17A is immobilized on a sensor chip.

-

Analyte Injection: The test compound (analyte) is injected at various concentrations over the sensor surface.

-

Data Acquisition: Association and dissociation phases are monitored in real-time.

-

Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The patent landscape for IL-17 modulators is rich and rapidly evolving, with a clear trend towards the development of orally bioavailable small molecules and other non-antibody scaffolds. The technical disclosures within these patents highlight a sophisticated and standardized approach to the discovery and characterization of these novel therapeutic agents. The data and protocols summarized in this guide provide a foundational understanding of the core technologies and scientific advancements in this competitive and clinically important field. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for navigating the opportunities and challenges in the development of next-generation IL-17 targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - HitGen OpenDEL™ [opendelcommunity.com]

- 7. US11236129B2 - IL-17A binding peptides and medical uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Leo Pharma patents new IL-17 modulators | BioWorld [bioworld.com]

IL-17 modulator 2 in inflammatory response pathways

An In-Depth Technical Guide to IL-17 Modulation in Inflammatory Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine that plays a critical role in host defense against extracellular pathogens. However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases. This technical guide provides a comprehensive overview of the IL-17 signaling pathway, the mechanisms of action for therapeutic modulators, and their role in various inflammatory conditions. It includes a synthesis of quantitative clinical data, detailed experimental protocols for studying the IL-17 axis, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug development and immunology.

Introduction: The Interleukin-17 Family

The Interleukin-17 (IL-17) family consists of six structurally related cytokines: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1][2] IL-17A, the most studied member, is the hallmark cytokine of a distinct subset of T helper cells known as Th17 cells.[3][4] Other immune cells, including γδ T cells, CD8+ T cells, and innate lymphoid cells, can also produce IL-17.[3][5]

IL-17A and IL-17F can exist as homodimers or as an IL-17A/F heterodimer and are central mediators of inflammatory responses.[6] They bridge adaptive and innate immunity, primarily by mobilizing and recruiting neutrophils to sites of inflammation.[7] While essential for clearing bacterial and fungal infections, excessive or chronic IL-17 production contributes significantly to the pathology of autoimmune diseases such as psoriasis, psoriatic arthritis (PsA), ankylosing spondylitis (AS), and rheumatoid arthritis (RA).[4][[“]][9] This central role has made the IL-17 pathway a prime target for therapeutic intervention.

The IL-17 Signaling Pathway

The biological effects of IL-17 are mediated through a specific cell surface receptor complex and a subsequent intracellular signaling cascade.

2.1. Receptors and Ligand Binding IL-17A and IL-17F signal through a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[3][9] IL-17RA is a common subunit also used by other IL-17 family members, including IL-17C and IL-17E.[10] These receptors are type I transmembrane proteins expressed on a wide variety of cells, including epithelial cells, endothelial cells, fibroblasts, and some immune cells.[2][11]

2.2. Intracellular Signaling Cascade Upon ligand binding, the IL-17RA and IL-17RC subunits undergo a conformational change, initiating a downstream signaling cascade.

-

Act1 Recruitment: The key downstream adaptor protein, Nuclear Factor-κB Activator 1 (Act1, also known as CIKS), is recruited to a conserved motif in the cytoplasmic tails of the IL-17 receptors.[1][3][6]

-

TRAF6 Activation: Act1 functions as an E3 ubiquitin ligase, which, upon recruitment, catalyzes the K63-linked polyubiquitination of TNF Receptor-Associated Factor 6 (TRAF6).[1][6]

-

Downstream Pathway Activation: The activation of TRAF6 triggers several downstream signaling pathways, most notably:

-

NF-κB (Nuclear Factor-kappa B): This leads to the transcription of numerous pro-inflammatory genes.[3][6]

-

MAPK (Mitogen-Activated Protein Kinase): Pathways including p38, JNK, and ERK are activated, contributing to gene expression and mRNA stabilization.[1][6]

-

C/EBP (CCAAT-enhancer-binding protein): This pathway is also engaged, further promoting the inflammatory response.[6]

-

This signaling cascade culminates in the robust production of inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL2, CXCL8) that recruit neutrophils, and antimicrobial peptides.[7][[“]]

References

- 1. cusabio.com [cusabio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. tandfonline.com [tandfonline.com]

- 10. sinobiological.com [sinobiological.com]

- 11. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on a Representative IL-17 Modulator and its Impact on Cytokine Release (IL-6, IFN-γ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 stimulates the release of other pro-inflammatory mediators, including cytokines and chemokines, from a variety of cell types, thereby amplifying the inflammatory cascade.[3] Consequently, the IL-17 signaling pathway has emerged as a key target for the development of novel therapeutics for a range of disorders, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2]